molecular formula C18H17N3O3 B11338662 2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide

2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B11338662
M. Wt: 323.3 g/mol
InChI Key: CBYACPGYMOOFQH-UHFFFAOYSA-N
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Description

2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzamide moiety, and an ethoxy group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the benzamide moiety: The oxadiazole intermediate is then reacted with an appropriate benzoyl chloride in the presence of a base to form the benzamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole and benzamide moieties.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a pharmaceutical agent or a biochemical probe.

    Medicine: Research on the compound’s pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure and reactivity may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, leading to modulation of their activity. The oxadiazole ring and benzamide moiety are likely to play key roles in these interactions, potentially affecting pathways involved in cellular signaling, metabolism, or gene expression.

Comparison with Similar Compounds

2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of an ethoxy or methoxy group and a benzamide moiety. the presence of the oxadiazole ring in this compound distinguishes it from these other compounds, potentially contributing to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H17N3O3/c1-3-23-15-7-5-4-6-14(15)16(22)19-18-20-17(24-21-18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

CBYACPGYMOOFQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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